REACTION_CXSMILES
|
[O-]CC.[Na+].[C:5]([O:12][CH2:13][CH3:14])(=[O:11])[C:6]([O:8]CC)=O.[C:15]([C:19]1[CH:24]=[CH:23][C:22]([C:25](=[O:27])[CH3:26])=[CH:21][CH:20]=1)([CH3:18])([CH3:17])[CH3:16]>C(O)C.C1(C)C=CC=CC=1>[C:15]([C:19]1[CH:20]=[CH:21][C:22]([C:25](=[O:27])[CH2:26][C:6](=[O:8])[C:5]([O:12][CH2:13][CH3:14])=[O:11])=[CH:23][CH:24]=1)([CH3:18])([CH3:16])[CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
7.71 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight to room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to low volume
|
Type
|
ADDITION
|
Details
|
Acetic acid was added
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with heptane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(CC(C(=O)OCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 56.7 mmol | |
AMOUNT: MASS | 15.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |